

Technical Guide: Physical Properties & Characterization of Copper(II) i-Butyrate

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Compound of Interest

Compound Name: *Copper(II)i-butyrate*

CAS No.: 15432-56-1

Cat. No.: B579349

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Executive Summary

Copper(II) isobutyrate (Copper(II) 2-methylpropanoate) represents a critical class of binuclear coordination complexes known as "paddlewheel" dimers. Unlike simple mononuclear salts, this compound exists as a centrosymmetric dimer,

, where the proximity of two copper centers (

) facilitates strong antiferromagnetic coupling.

This guide provides a rigorous technical breakdown of its physical properties, focusing on the causality between its binuclear structure and its sub-normal magnetic moment. It serves as a foundational document for researchers utilizing this compound as a precursor for Metal-Organic Frameworks (MOFs), oxidation catalysts, or thin-film deposition precursors.

Structural Characterization: The Binuclear Core

The defining physical property of Copper(II) isobutyrate is its adoption of the lantern-type (paddlewheel) structure. This architecture dictates its solubility, volatility, and magnetic behavior.

Molecular Geometry

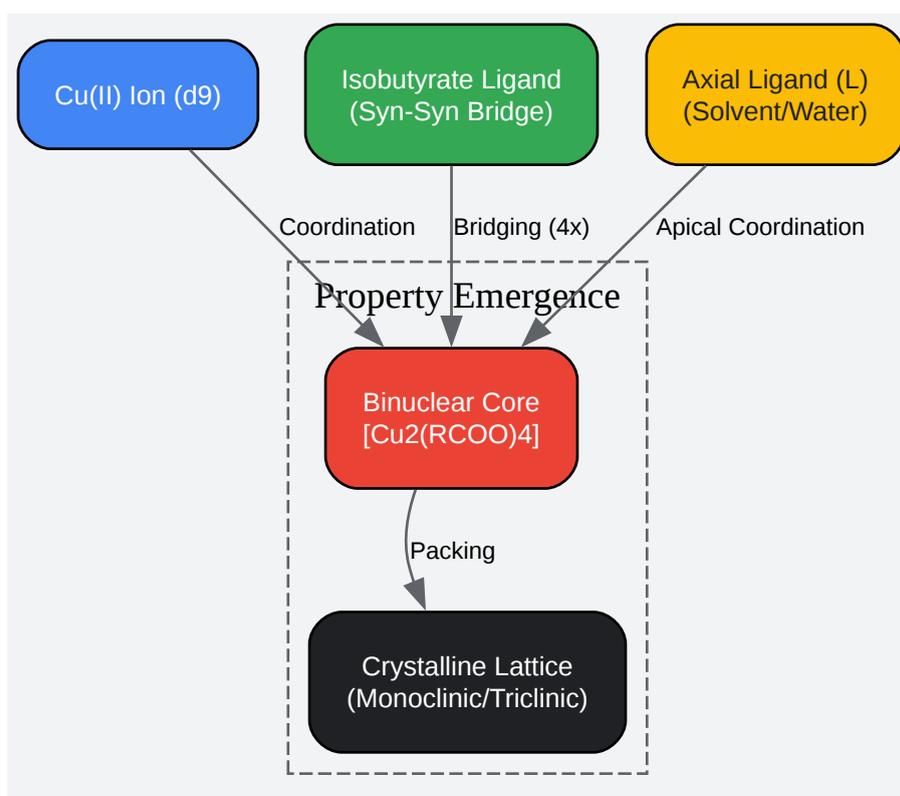
The complex consists of two Copper(II) atoms bridged by four isobutyrate ligands in a syn-syn coordination mode.

- Coordination Sphere: Each Cu(II) center adopts a square pyramidal geometry.[1][2]
- Equatorial Plane: Formed by four oxygen atoms from the bridging carboxylates.
- Axial Position: Occupied by a neutral ligand (), typically solvent molecules (H₂O, EtOH) or potentially vacant in anhydrous forms, though the latter often leads to polymerization.

Crystallographic Logic

The branching methyl group of the isobutyrate ligand introduces steric bulk compared to n-butyrate. This steric hindrance disrupts efficient packing, often lowering the lattice energy relative to linear isomers and enhancing solubility in organic solvents like ethanol and toluene.

DOT Diagram 1: Structural Logic & Connectivity This diagram illustrates the hierarchical assembly from atomic precursors to the dimeric core.



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Figure 1: Hierarchical assembly of the Copper(II) isobutyrate dimer. The convergence of Cu(II) ions and bridging ligands forms the magnetically active core.

Physicochemical Properties[3][4][5][6][7][8][9] Magnetic Susceptibility (The "Sub-Normal" Moment)

Copper(II) isobutyrate exhibits a room-temperature magnetic moment () significantly lower than the spin-only value of 1.73 B.M. expected for an unpaired electron ().

- Observed
: Typically 1.30 – 1.45 B.M. at 298 K.
- Mechanism: Antiferromagnetic superexchange coupling. The unpaired electrons in the orbitals of the two copper atoms couple via the delocalized π -system of the carboxylate bridges.
- Temperature Dependence: As temperature decreases, the population of the excited triplet state () decreases in favor of the diamagnetic singlet ground state (), causing χ to drop toward zero.

Table 1: Magnetic & Electronic Data

Parameter	Value / Characteristic	Diagnostic Significance
Magnetic Moment (ngcontent-ng-c3009699313="" _ngghost-ng-c3156237429="" class="inline ng-star-inserted")	1.38 B.M. (approx. @ 298K)	Indicates binuclear structure (dimerization).
Coupling Constant ()	~300 cm ⁻¹	Strength of antiferromagnetic coupling.
EPR Spectrum	Triplet State ()	Features zero-field splitting (and parameters); usually requires low temp (<77K).
UV-Vis Band I	~375 nm	Charge Transfer (LMCT) O Cu.
UV-Vis Band II	~700 nm	transition ().

Thermal Behavior

Thermal decomposition analysis (TGA/DSC) is critical for using this material as a precursor.

- Dehydration/Desolvation (60°C – 110°C): Loss of axial ligands (L).
- Anhydrous Stability Plateau: The paddlewheel core remains intact.
- Decomposition (>240°C): Decarboxylation and breakdown of the organic ligand, yielding metallic Copper, , or depending on the atmosphere (inert vs. oxidizing).

Synthesis & Purification Protocol

Objective: Synthesis of high-purity Copper(II) isobutyrate via Ligand Exchange. Rationale: Direct reaction of copper salts with carboxylic acids often yields mixed basic salts. Ligand exchange from Copper(II) Acetate ensures the maintenance of the binuclear core structure.

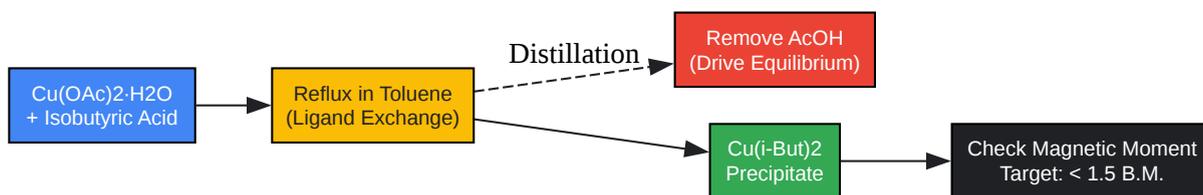
Reagents[4][10]

- Copper(II) Acetate Monohydrate (Analytical Grade)
- Isobutyric Acid (Excess, >3 equivalents)
- Solvent: Toluene (Azeotropic removal of acetic acid) or Ethanol.

Step-by-Step Methodology

- Stoichiometric Mixing: Dissolve Copper(II) Acetate Monohydrate (5.0 g) in Toluene (50 mL).
- Ligand Addition: Add Isobutyric Acid (3.5 equiv). The excess drives the equilibrium forward.
- Reflux & Distillation: Heat the mixture to reflux. Use a Dean-Stark trap or open distillation to remove the liberated acetic acid (b.p. 118°C) and water.
 - Validation: The color should shift from the dark blue-green of acetate to a brighter teal-blue characteristic of the isobutyrate.
- Concentration: Reduce volume by 50% under reduced pressure.
- Crystallization: Cool slowly to 4°C. Green-blue crystals will precipitate.
- Purification: Recrystallize from hot ethanol/toluene.
- Drying: Dry under vacuum at 60°C to remove solvated toluene, yielding the anhydrous or hemi-solvated powder.

DOT Diagram 2: Synthesis & Validation Workflow



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Figure 2: Reaction pathway for ligand exchange. The removal of acetic acid is the critical control point for high yield.

Applications & Relevance[9][11]

MOF Precursor

Copper(II) isobutyrate serves as a secondary building unit (SBU) for Metal-Organic Frameworks. The paddlewheel unit is a classic "node" that can be linked by dicarboxylic acids to form porous 3D networks (e.g., HKUST-1 analogues).

Catalysis

The labile axial sites allow the dimer to act as a Lewis acid catalyst. It is particularly effective in:

- Cyclopropanation: Decomposition of diazo compounds.
- Oxidation: Radical-mediated oxidation of phenols.

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